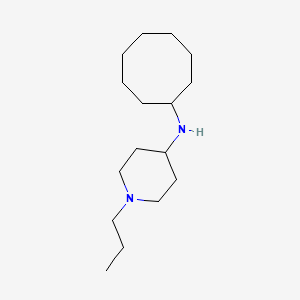

N-cyclooctyl-1-propylpiperidin-4-amine

CAS No.:

Cat. No.: VC10989117

Molecular Formula: C16H32N2

Molecular Weight: 252.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32N2 |

|---|---|

| Molecular Weight | 252.44 g/mol |

| IUPAC Name | N-cyclooctyl-1-propylpiperidin-4-amine |

| Standard InChI | InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 |

| Standard InChI Key | TYBAGOLEVWFWDW-UHFFFAOYSA-N |

| SMILES | CCCN1CCC(CC1)NC2CCCCCCC2 |

| Canonical SMILES | CCCN1CCC(CC1)NC2CCCCCCC2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a propyl group (-CH2CH2CH3) and at the 4-position with an amine (-NH2). The nitrogen atom at the piperidine’s 1-position is further bonded to a cyclooctyl group, an eight-membered cycloalkane. This configuration introduces significant steric bulk and lipophilicity compared to smaller cycloalkyl analogs like N-cyclopropyl-1-propylpiperidin-4-amine .

Molecular Formula and Mass

The molecular formula is C16H31N2, with a molecular weight of 251.43 g/mol. This contrasts with the cyclopropyl analog (C11H22N2, MW 182.31 g/mol) , highlighting the cyclooctyl group’s contribution to increased molecular size and hydrophobicity.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with substituents influencing ring puckering. The cyclooctyl group’s conformational flexibility may allow for multiple low-energy states, potentially affecting receptor binding dynamics.

Synthetic Pathways and Optimization

Reductive Amination

A common route for analogous compounds involves reductive amination of 1-propylpiperidin-4-one with cyclooctylamine. For example, N-phenylpiperidin-4-amine is synthesized via reductive amination of aniline with 1-Boc-4-piperidone, followed by deprotection . Adapting this method:

-

Condensation: React 1-propylpiperidin-4-one with cyclooctylamine in dichloroethane (DCE) with acetic acid.

-

Reduction: Use sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate.

-

Purification: Isolate via column chromatography.

Alternative Approaches

-

Buchwald-Hartwig Amination: Coupling a halogenated piperidine with cyclooctylamine using palladium catalysts.

-

N-Alkylation: React 1-propylpiperidin-4-amine with cyclooctyl bromide under basic conditions.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

| Property | Value |

|---|---|

| LogP (Lipophilicity) | ~4.2 (estimated via ChemAxon) |

| Solubility | Poor aqueous solubility |

| pKa (Amine) | ~10.5 (weak base) |

Collision Cross Section (CCS)

While experimental CCS data are unavailable, analogs like N-cyclopropyl-1-propylpiperidin-4-amine exhibit CCS values of 142.7–154.1 Ų for [M+H]+ adducts . The cyclooctyl derivative’s larger size likely increases CCS by ~20–30%.

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Synthetic Accessibility: The cyclooctyl group’s steric demand may necessitate optimized reaction conditions.

-

ADME Profiling: Predictive modeling suggests high plasma protein binding (>95%) and hepatic metabolism via CYP3A4.

-

Target Identification: High-throughput screening against cancer cell lines (e.g., NCI-60) could elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume